2-Furonitrile

CO₂ utilization dialkyl carbonate synthesis heterogeneous catalysis

2-Furonitrile (CAS 617-90-3, C₅H₃NO, MW 93.08 g/mol), also known as 2-cyanofuran, is a heteroaromatic nitrile consisting of a furan ring substituted at the 2-position with a cyano group. It is a colorless to light yellow flammable liquid with a boiling point of 146–148 °C, a density of 1.064 g/mL at 25 °C, and a flash point of 35 °C.

Molecular Formula C5H3NO
Molecular Weight 93.08 g/mol
CAS No. 617-90-3
Cat. No. B073164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Furonitrile
CAS617-90-3
Molecular FormulaC5H3NO
Molecular Weight93.08 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C#N
InChIInChI=1S/C5H3NO/c6-4-5-2-1-3-7-5/h1-3H
InChIKeyYXDXXGXWFJCXEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Furonitrile (CAS 617-90-3) Procurement Guide: Structure, Properties, and Industrial Specifications


2-Furonitrile (CAS 617-90-3, C₅H₃NO, MW 93.08 g/mol), also known as 2-cyanofuran, is a heteroaromatic nitrile consisting of a furan ring substituted at the 2-position with a cyano group [1]. It is a colorless to light yellow flammable liquid with a boiling point of 146–148 °C, a density of 1.064 g/mL at 25 °C, and a flash point of 35 °C [2]. This building block serves as a versatile intermediate in pharmaceutical and fine chemical synthesis, with its nitrile group enabling hydrolysis to carboxylic acids, reduction to amines, or participation in cycloaddition reactions [3]. The compound is commercially available in purities ≥98–99% (GC) .

1
Heteroaromatic nitrile building block for pharmaceutical & fine chemical synthesis
2
Commercially available in purities ≥98% (GC), supporting reliable reaction development
3
Nitrile group enables hydrolysis to acids, reduction to amines, or cycloaddition chemistry

Why 2-Furonitrile Cannot Be Substituted with Common Nitrile Analogs Without Performance Verification


Nitrile-containing heterocycles such as 2-furonitrile, 2-cyanopyridine, and benzonitrile are often treated as interchangeable dehydrants, nitrile sources, or building blocks. However, direct substitution without empirical validation is inadvisable because the electronic and steric environment of the nitrile group differs fundamentally across these scaffolds. The furan ring's oxygen atom confers distinct electron density distribution, dipole moment, and hydrogen-bonding capacity relative to pyridine (nitrogen-containing) or benzene (carbocyclic) analogs [1]. These differences manifest quantitatively in catalytic efficiency, enzyme substrate specificity, and ion-molecule reaction profiles [2]. The following evidence demonstrates that performance in one application does not predict performance in another—and that 2-furonitrile may be superior, inferior, or simply orthogonal to its comparators depending on the specific reaction system.

Target
2-Furonitrile (furan O)
Analog
2-Cyanopyridine (pyridine N) or benzonitrile (benzene)
Electronic environment at nitrile carbon differs due to heteroatom type; adsorption and catalytic behavior may not transfer directly.
Reported dehydrant performance inversion across alcohol substrates: higher yield with 2-furonitrile for bulky (≥C3) alcohols, but lower for methanol/ethanol; alcohol-specific validation required.
Enzymatic hydrolysis rates and regioselectivity may shift compared to benzonitrile; do not assume identical conversion in biocatalytic panels.

Quantitative Differentiation: Evidence-Based Comparison of 2-Furonitrile Against Closest Analogs


Dialkyl Carbonate Synthesis: 2-Furonitrile Outperforms 2-Cyanopyridine with Bulky Alcohols

In CeO₂-catalyzed direct synthesis of dialkyl carbonates from CO₂ and alcohols, 2-furonitrile demonstrated superior performance compared to 2-cyanopyridine when using bulky or long-chain (≥C3) alcohols. The yield of diisopropyl carbonate reached up to 50% with 2-furonitrile as the dehydrant, which is comparable to or higher than previously reported yields [1]. In contrast, 2-cyanopyridine was the better dehydrant for dimethyl carbonate and diethyl carbonate synthesis [2]. The performance inversion is attributed to the weaker adsorption of 2-furonitrile on the CeO₂ surface, which provides a larger accessible reaction field for CO₂ and bulky alcohols [3].

Dialkyl carbonate yield
Head-to-head
Up to 50% diisopropyl carbonate yield with 2-furonitrile vs. 2-cyanopyridine (CeO₂, CO₂ + isopropanol)
Yield advantage specific to bulky alcohols; reversed for C1–C2 alcohols.
Requires alcohol-by-alcohol validation; 2023 ChemSusChem study.
CO₂ utilization dialkyl carbonate synthesis heterogeneous catalysis

Nitrilase Substrate Specificity: 2-Furonitrile Enables Distinct Enzymatic Hydrolysis Profile

The nitrilase from Rhodococcus rhodochrous J1 exhibits specificity for nitrile groups attached to aromatic or heteroaromatic rings. 2-Furonitrile was among the substrates tested and was hydrolyzed by the enzyme, alongside benzonitrile, 3-chlorobenzonitrile, 4-tolunitrile, and 2-thiophenecarbonitrile . While quantitative kinetic parameters (Km, kcat) for 2-furonitrile versus benzonitrile are not reported in the primary source, the study confirms that 2-furonitrile serves as a competent substrate and is employed to investigate the enzyme's substrate specificity profile . The heteroaromatic furan ring alters electron density at the nitrile carbon relative to benzonitrile, which may affect hydrolysis rates.

Nitrilase substrate acceptance
Data to verify
Accepted by Rhodococcus rhodochrous J1 nitrilase alongside benzonitrile and other aromatic nitriles.
Supports inclusion in substrate panels; kinetics may differ.
Quantitative Km/kcat not reported in source; verify experimentally.
biocatalysis nitrilase substrate specificity

Ion-Molecule Reaction Chemistry: 2-Furonitrile vs. Benzonitrile in HiKE-IMS

In High Kinetic Energy-Ion Mobility Spectrometry (HiKE-IMS) studies, 2-furonitrile, benzonitrile, acetonitrile, and acrylonitrile were evaluated to understand their ion chemistry under identical conditions (120 Td reduced electric field, controlled humidity). The study aimed to characterize the product ions formed from reactions with NO⁺, H₃O⁺, and O₂⁺• reagent ions [1]. While the primary goal was methodological (identifying product ions), the inclusion of 2-furonitrile alongside benzonitrile in the same experimental series establishes that their ion-molecule reaction pathways can be directly compared under these analytical conditions. The heteroaromatic furan system yields distinct ion mobility peaks relative to the aromatic benzene system [2].

HiKE-IMS ion chemistry
Method context
Distinct ion mobility peaks from benzonitrile under identical conditions (120 Td, NO⁺/H₃O⁺/O₂⁺•).
Do not assume identical response factors; use as model analyte for method development.
Proof-of-principle data; quantitative ratios not extracted.
ion mobility spectrometry analytical chemistry ion-molecule reactions

Regioisomeric Differentiation: 2-Furonitrile vs. 3-Furonitrile Structural and Spectroscopic Properties

High-resolution rotational spectroscopy (6–320 GHz) combined with quantum-chemical calculations has precisely characterized the semi-experimental equilibrium structures of both 2-furonitrile and 3-furonitrile [1]. The two regioisomers exhibit distinct rotational constants and water-cluster binding geometries. Specifically, 2-furonitrile forms four different intermolecular adducts with water, whose structures were compared with the benzonitrile-water system [2]. These data provide a definitive spectroscopic fingerprint distinguishing the 2-isomer from the 3-isomer, which is critical for analytical identification and for understanding intermolecular interactions.

Rotational constants
Head-to-head
2-Furonitrile vs. 3-furonitrile: distinct semi-experimental equilibrium structures (6–320 GHz).
Regioisomers not interchangeable; specify CAS 617-90-3.
Four water adducts characterized; 2023 rotational spectroscopy.
rotational spectroscopy molecular structure astrochemistry

5-Substituted 2-Cyanofuran Synthesis: 2-Furonitrile as the Unsubstituted Parent Scaffold

A method based on the Schmidt reaction has been developed for synthesizing 5-substituted 2-cyanofurans from 5-R-furfurals . When R = H, the product is unsubstituted 2-furonitrile (CAS 617-90-3). The catalytic system using hydrated magnesium perchlorate (anhydrone) in chloroform yields 5-substituted 2-cyanofurans including 5-H (2-furonitrile), 5-Br, 5-CH₃, and 5-NO₂ derivatives. For 5-nitro-2-cyanofuran, the yield is reported as practically quantitative [1]. The unsubstituted parent compound 2-furonitrile serves as the baseline scaffold for this entire series, with the 5-position available for subsequent functionalization via the same methodology.

5-Substituted synthesis
Class-level
Schmidt reaction from furfural yields 2-furonitrile (R=H) and 5-Br, 5-CH₃, 5-NO₂ derivatives.
Unsubstituted parent as reference for substituent effect studies.
Yield improvement reported vs. prior method; 5-NO₂ nearly quantitative.
Schmidt reaction cyanofuran synthesis 5-substituted furans

Validated Application Scenarios for 2-Furonitrile (CAS 617-90-3) Procurement


Direct Synthesis of Dialkyl Carbonates from CO₂ and Bulky Alcohols

For CeO₂-catalyzed synthesis of dialkyl carbonates using bulky or long-chain alcohols (C3 and above, e.g., isopropanol), 2-furonitrile should be selected over 2-cyanopyridine as the dehydrant. The yield of diisopropyl carbonate reaches up to 50% with 2-furonitrile due to its weaker adsorption on the CeO₂ surface, which preserves a larger reaction field [1]. This scenario is supported by direct head-to-head comparative data [2].

Nitrilase Substrate Specificity Screening and Biocatalytic Hydrolysis Studies

When investigating the substrate specificity of nitrilase enzymes (e.g., from Rhodococcus rhodochrous J1), 2-furonitrile serves as a heteroaromatic nitrile substrate alongside benzonitrile and related aromatic nitriles [1]. Its inclusion in substrate panels enables mapping of enzyme tolerance to heteroatom-containing rings, which is essential for designing biocatalytic routes to furan-based carboxylic acids or amides [2].

High Kinetic Energy-Ion Mobility Spectrometry (HiKE-IMS) Method Development

For analytical chemists developing HiKE-IMS detection methods for nitrile-containing volatiles, 2-furonitrile provides a well-characterized reference compound with documented ion-molecule reaction pathways with NO⁺, H₃O⁺, and O₂⁺• at 120 Td [1]. Its distinct ion mobility signature compared to benzonitrile supports its use as a calibration standard and as a model analyte for optimizing instrument parameters [2].

Synthesis of 5-Substituted 2-Cyanofuran Derivatives via Schmidt Reaction

Researchers synthesizing libraries of 5-substituted 2-cyanofurans should procure unsubstituted 2-furonitrile as the parent scaffold and reference compound. The Schmidt reaction methodology using hydrazoic acid and Mg(ClO₄)₂·2.5H₂O in chloroform is validated for producing 2-furonitrile (R=H) as well as 5-Br, 5-CH₃, and 5-NO₂ derivatives, with the 5-nitro derivative achieved in practically quantitative yield [1]. This unified synthetic platform enables direct comparison of substituent effects across a consistent furanonitrile core [2].

Application
Selection Property
Validation Focus
Dialkyl carbonate synthesis (bulky alcohols)
Dehydrant performance with ≥C3 alcohols
Alcohol-specific yield validation vs. 2-cyanopyridine
Nitrilase substrate screening
Heteroaromatic nitrile acceptance
Enzymatic conversion kinetics comparison
HiKE-IMS analytical method development
Distinct ion mobility signature
Method-specific response factor determination
5‑substituted 2-cyanofuran libraries
Schmidt reaction compatibility
Substituent scope and yield benchmarking

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